4-Benzyl-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-Benzyl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. The molecular formula of this compound is C15H14N2O, and it has a molecular weight of 238.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with benzyl glyoxalate under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, alcohols, and substituted benzyl derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antitumor properties.
Medicine: Due to its antiviral properties, it is being investigated as a potential therapeutic agent for treating viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, while its antitumor effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Benzyl-1,3-dihydroquinoxalin-2-one can be compared with other similar compounds, such as:
3,4-Dihydroquinoxalin-2-one: Lacks the benzyl group, resulting in different biological activities and chemical reactivity.
Quinoxaline: The fully aromatic counterpart, which exhibits different electronic properties and reactivity patterns.
Benzodiazepines: Share a similar heterocyclic structure but differ significantly in their pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
4-benzyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-11-17(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)16-15/h1-9H,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQZYGHGGBKLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353960 |
Source
|
Record name | 4-benzyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106595-91-9 |
Source
|
Record name | 4-benzyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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